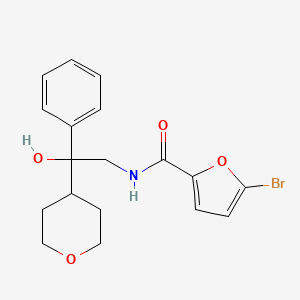

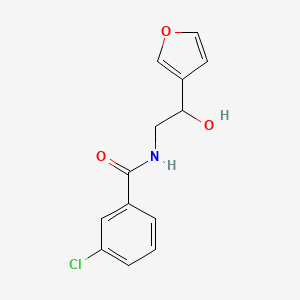

![molecular formula C11H9N3OS B3002287 2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile CAS No. 926199-00-0](/img/structure/B3002287.png)

2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a class of compounds known for their pharmacological importance. The core structure of thieno[2,3-d]pyrimidin-4-one is a fused ring system combining a thiophene and a pyrimidine ring, which can be modified to produce various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives has been explored in various studies. For instance, a one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been reported using a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide . Although the specific synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Quantum chemical calculations have been performed on similar compounds, such as 2-oxo-, 2-thioxo-, and 2-selenoxopyrimidin-4-ones, and their thieno[2,3-d]pyrimidin-4-one analogs . These studies provide insights into the electronic structure and stability of such compounds, which can be extrapolated to understand the molecular structure of this compound. The relative energies of different tautomeric forms suggest that the 2-oxo form is energetically favorable, which is relevant for understanding the stability and reactivity of the compound .

Chemical Reactions Analysis

The reactivity of cyanoacetylated pyrimidines has been studied, showing that they can undergo various chemical transformations . For example, cyclization reactions with POCl3 can yield chloro-pyrimidine derivatives, and reactions with hydrazine can lead to hydrazinyls and azo compounds . These findings indicate that the cyanoacetyl group in the compound of interest may also participate in similar reactions, leading to a diverse array of potential products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, the properties of related compounds can offer some predictions. For instance, the solubility of such compounds in various solvents like ethanol, acetonitrile, and DMSO has been considered in quantum chemical studies, which can be relevant for solubility predictions and formulation considerations . Additionally, the presence of the cyano group and the fused ring system suggests that the compound may exhibit significant polarity and potential for hydrogen bonding, influencing its solubility and reactivity .

Scientific Research Applications

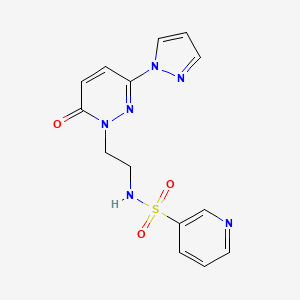

Quantum Chemical Studies

Quantum chemical calculations on compounds similar to 2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile, including 2-oxo-, 2-thioxo-, and 2-selenoxopyrimidin-4-ones, have been conducted. These studies help in understanding the energetic favorability of various forms in tautomeric interconversions, both in gas phase and in solutions like ethanol, acetonitrile, and DMSO (Mamarakhmonov et al., 2014).

Cyclization Reactions

Cyclization reactions are a key area of research involving compounds like this compound. One study explored the cyclization of 2-hydrazino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one, leading to various derivatives, demonstrating the compound's versatility in synthesizing diverse structures (Hamed, Bader, & El‐Ashry, 2001).

Antimicrobial Applications

Research on derivatives of thieno[2,3-d]pyrimidin-4-ones, closely related to this compound, has shown significant antibacterial and antimycobacterial activities. These compounds, with specific structural modifications, exhibit potent antimicrobial properties against various microbial strains (Chambhare et al., 2003).

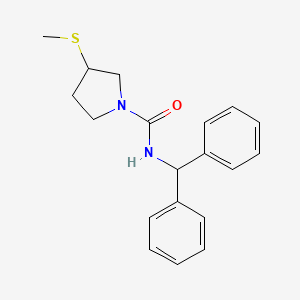

Thioxopyrimidine in Heterocyclic Synthesis

The use of thioxopyrimidines in heterocyclic synthesis, including derivatives of thieno[2,3-d]pyrimidin-4-ones, has been studied for their potential in creating dyes and pharmaceuticals. These studies highlight the compound's utility in synthesizing novel chromophores and biologically active molecules (Ho & Yao, 2013).

Synthesis and Antimicrobial Study

Various derivatives of thieno[2,3-d]pyrimidines have been synthesized and tested for antimicrobial and anti-inflammatory activities. These compounds demonstrate remarkable activity against fungi, bacteria, and inflammation, showcasing the compound's potential in medicinal chemistry (Tolba et al., 2018).

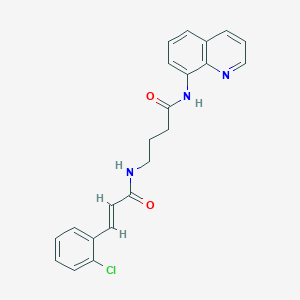

Novel Tandem Transformations

Studies on novel transformations of amino and carbonyl/nitrile groups in compounds similar to this compound have been conducted. These transformations are crucial for synthesizing new thieno[2,3-d]pyrimidine derivatives, expanding the scope of chemical synthesis (Pokhodylo et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of the compound “2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile” are currently unknown

Mode of Action

Based on its structural similarity to other thienopyrimidinone derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites or allosteric modulation .

Biochemical Pathways

Thienopyrimidinone derivatives have been shown to exhibit antimicrobial activity, suggesting they may interfere with bacterial metabolic pathways

Result of Action

It’s possible that the compound could have antimicrobial effects, as suggested by studies on similar thienopyrimidinone derivatives .

properties

IUPAC Name |

2-(5-cyclopropyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c12-4-3-8-13-10(15)9-7(6-1-2-6)5-16-11(9)14-8/h5-6H,1-3H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKHBTPLVBHUIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC3=C2C(=O)NC(=N3)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B3002208.png)

![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)

![3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3002213.png)

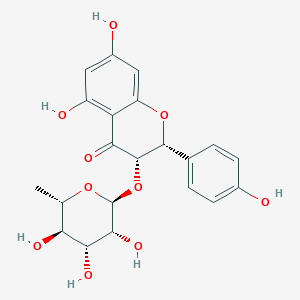

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)

![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)

![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)

![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3002227.png)